5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is a compound that features a trifluoromethoxy group attached to a benzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents under mild reaction conditions . The process may include steps such as nucleophilic substitution or radical trifluoromethoxylation .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized benzofuran derivatives. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules. These properties make it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)isatin: Used in the synthesis of kinase inhibitors and antiviral agents.
Trifluoromethyl ethers: Known for their stability and lipophilicity, used in various applications.
Uniqueness
5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its trifluoromethoxy group enhances its potential for various applications compared to other similar compounds .
Properties
CAS No. |
944904-30-7 |
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Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2 |
InChI Key |
ZDVWVQNLYWQEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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